molecular formula C13H12BrN3O4S B2716903 5-bromo-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)furan-2-carboxamide CAS No. 2034586-79-1

5-bromo-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)furan-2-carboxamide

Cat. No.: B2716903
CAS No.: 2034586-79-1
M. Wt: 386.22
InChI Key: ITAUQURBFKIGEV-UHFFFAOYSA-N
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Description

5-bromo-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)furan-2-carboxamide is a synthetic organic compound designed for advanced chemical and pharmaceutical research applications. This molecule features a complex structure integrating a brominated furan carboxamide scaffold linked to a 1,3-dimethyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide moiety. The presence of these distinct pharmacophores suggests potential for diverse biological activity, making it a candidate for investigation in medicinal chemistry and drug discovery programs. Researchers can explore its application as a key intermediate in the synthesis of more complex molecules or as a tool compound for probing biological mechanisms. The bromine atom on the furan ring offers a reactive site for further functionalization via modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, which are facilitated by palladium catalysts . This compound is provided for research and further manufacturing purposes exclusively. It is not intended for diagnostic, therapeutic, or any other human use. All information provided is for informational purposes only. The buyer assumes responsibility for verifying the product's identity, purity, and suitability for their intended application, as well as for complying with all applicable local and international regulations regarding the handling, storage, and disposal of chemical substances.

Properties

IUPAC Name

5-bromo-N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O4S/c1-16-9-4-3-8(7-10(9)17(2)22(16,19)20)15-13(18)11-5-6-12(14)21-11/h3-7H,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITAUQURBFKIGEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(O3)Br)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-bromo-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

The compound has the following chemical properties:

  • Molecular Formula : C₁₄H₁₃BrN₄O₄S
  • Molecular Weight : 373.25 g/mol
  • CAS Number : 2034540-88-8

Antimicrobial Activity

Recent studies have demonstrated that derivatives of the benzothiadiazole family exhibit significant antimicrobial properties. For instance, compounds similar to 5-bromo-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)furan-2-carboxamide have shown effectiveness against various strains of bacteria and fungi.

A study reported that certain benzothiadiazole derivatives displayed Minimum Inhibitory Concentrations (MICs) as low as 29 μg/mL against E. coli and 40 μg/mL against S. aureus . The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

CompoundTarget OrganismMIC (μg/mL)
5-bromo-N-(1,3-dimethyl...)E. coli<29
5-bromo-N-(1,3-dimethyl...)S. aureus<40
5-bromo-N-(1,3-dimethyl...)C. albicans<207

Anti-inflammatory Activity

The anti-inflammatory potential of the compound has been evaluated in various in vitro and in vivo models. Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines and reduce inflammation markers such as TNF-alpha and IL-6 .

In a specific study involving a murine model of inflammation, derivatives exhibited a significant reduction in paw edema compared to control groups. This suggests that the compound may modulate inflammatory pathways effectively.

Anticancer Activity

Preliminary investigations into the anticancer activity of this compound have shown promising results. In vitro assays demonstrated cytotoxic effects against several cancer cell lines including breast (MCF-7) and prostate (PC-3) cancer cells . The mechanism appears to involve induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Studies

  • Case Study on Antimicrobial Efficacy : A recent study synthesized several benzothiadiazole derivatives and tested their antimicrobial activity using the broth microdilution method. Among these derivatives, one showed particularly strong inhibition against both Gram-positive and Gram-negative bacteria .
  • Case Study on Anti-inflammatory Effects : An experimental model assessed the anti-inflammatory properties of related compounds in carrageenan-induced paw edema in rats. The results indicated that treatment with these compounds significantly reduced edema compared to untreated controls .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of 5-bromo-N-(1,3-dimethyl...) to various biological targets. These studies suggest that the compound interacts favorably with target proteins involved in bacterial resistance mechanisms and inflammatory responses .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures exhibit promising anticancer properties. For instance, derivatives of thiadiazoles have shown effectiveness against various cancer cell lines. The unique structural features of 5-bromo-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)furan-2-carboxamide suggest it may also possess similar activities:

  • Mechanism of Action : Likely involves interaction with specific proteins or enzymes that regulate cell growth and apoptosis.

Case Studies

  • MCF-7 Breast Cancer Cells : A related compound demonstrated inhibition of tumor growth by inducing apoptosis at IC50 values ranging from 0.3 to 24 µM.
  • In Vivo Studies : Animal models have shown that thiadiazole derivatives can significantly reduce tumor size and improve survival rates.

Antimicrobial Properties

Compounds similar to this one have been documented to exhibit antimicrobial activities against various pathogens. This makes it a candidate for developing new antibiotics or antifungal agents.

Research Highlights

  • In Vitro Studies : Showed effective inhibition of bacterial growth in strains resistant to conventional antibiotics.

Antioxidant Activity

The compound's structure may confer antioxidant properties, which are beneficial in preventing oxidative stress-related diseases.

Experimental Findings

Studies have demonstrated that thiadiazole derivatives can scavenge free radicals effectively, indicating potential use in formulations aimed at reducing oxidative damage.

Electronic Properties

The unique electronic characteristics of the compound make it suitable for applications in organic electronics. Its structural components may allow for the development of new materials for sensors or photovoltaic devices.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Heterocyclic Core Modifications

Table 1: Key Structural Differences in Heterocyclic Systems
Compound Name / ID Core Structure Substituents Key Functional Groups
Target Compound Benzo[c][1,2,5]thiadiazole 1,3-Dimethyl, 2,2-dioxido (sulfone), 5-bromofuran-2-carboxamide Sulfone, Bromine
ND-11503 () Imidazo[2,1-b]thiazole 6-Ethyl, 2-methyl, dihydrobenzofuran-methyl Ethyl, Methyl
5-Bromo-N-(4-Methyl-1,3-Thiazol-2-yl)Furan-2-Carboxamide () Thiazole 4-Methyl, 5-bromofuran-2-carboxamide Bromine, Methyl
5-(4-Bromo-2-Nitrophenyl)-1,3,4-Thiadiazol-2-Amine () 1,3,4-Thiadiazole 4-Bromo-2-nitrophenyl Bromine, Nitro
  • Key Observations: The target compound’s benzo-thiadiazole core distinguishes it from imidazothiazole (ND-11503) and thiazole () analogs, offering enhanced planarity for intermolecular interactions .

Substituent Effects on Physicochemical Properties

Table 2: Substituent Impact on Properties
Substituent / Group Example Compounds Effect on Properties
Bromine (furan position) Target Compound, Increases molecular weight (212.98 g/mol for Br), enhances lipophilicity (ClogP ~2.5)
Trifluoromethyl (CF₃) ND-11564 () Improves metabolic stability and electronegativity
Sulfone (SO₂) Target Compound, Enhances polarity (TPSA ~100 Ų) and oxidative stability
Nitro (NO₂) Strong electron-withdrawing effect, may reduce bioavailability
  • Sulfone-containing compounds (target, ) exhibit higher thermal stability and resistance to enzymatic degradation compared to non-sulfone analogs .

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